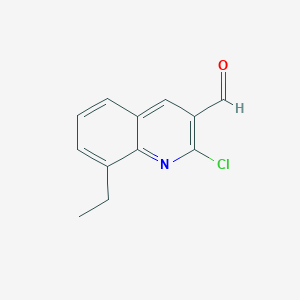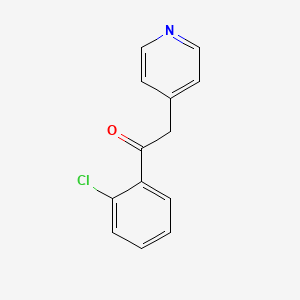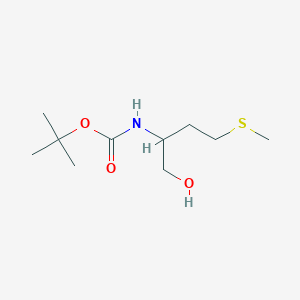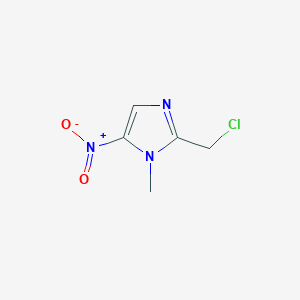
2-(氯甲基)-1-甲基-5-硝基-1H-咪唑
描述
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position of the imidazole ring.
科学研究应用
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
作用机制
Target of Action
Related compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been shown to target claudin (CLDN) 182 positive tumors .
Mode of Action
Similar chloromethyl compounds have been used in chemical warfare as tearing agents designed to cause temporary blindness . Another compound, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate, has been shown to inhibit viral RNA polymerase .
Biochemical Pathways
Biochemical pathways generally provide an overview of the chemical reactions of cells in various species and organs . They can be classified into anabolic pathways (building polymers) and catabolic pathways (breaking down polymers into their monomers) .
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to explain the absorption and disposition of drugs .
Result of Action
For example, Zolbetuximab has shown promise in the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-5-nitroimidazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-1H-imidazole.
Oxidation: Formation of 2-(chloromethyl)-1-carboxy-5-nitro-1H-imidazole.
相似化合物的比较
2-(Chloromethyl)-4-nitroimidazole: Similar structure but with the nitro group at the 4-position.
1-Methyl-5-nitroimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)-1-methyl-5-nitro-1H-imidazole: Similar but with a bromomethyl group instead of a chloromethyl group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is unique due to the combination of the chloromethyl and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the nitro group provides potential antimicrobial properties.
属性
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISGXFXQFGQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515767 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6905-07-3 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


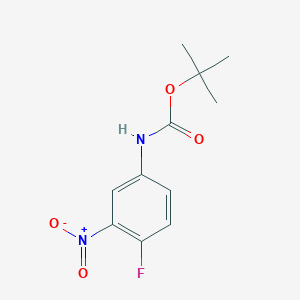
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)

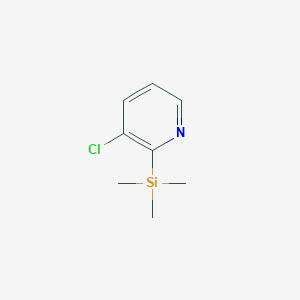


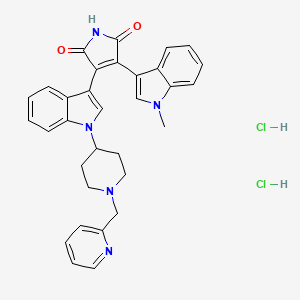
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)
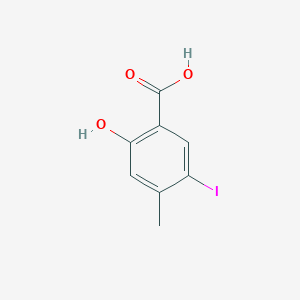
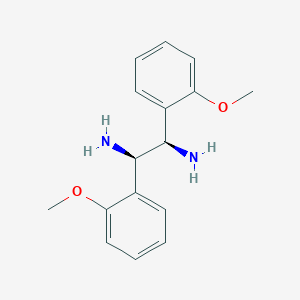
![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
